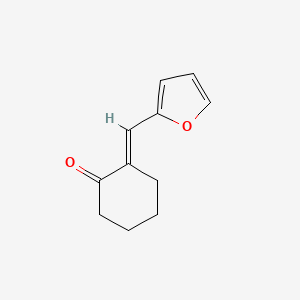

(E)-2-(Furan-2-ylmethylene)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7-8H,1-2,4,6H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILSZDCLCSYMR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CO2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C/C2=CC=CO2)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-51-2 | |

| Record name | 2-(2-furfurylidene)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(E)-2-(Furan-2-ylmethylene)cyclohexanone is a compound that has garnered attention in recent years due to its notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a cyclohexanone moiety. The compound's structure can be represented as follows:

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties . Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, one study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Anticancer Potential

The compound has also been evaluated for its anticancer activity . A study demonstrated that this compound induced apoptosis in cancer cell lines, with an IC50 value of 45 µM against HeLa cells. This suggests that the compound may interfere with cancer cell proliferation through apoptotic pathways .

The biological effects of this compound are believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Antimicrobial activity against Staphylococcus aureus | Agar diffusion method |

| Study 2 | Induction of apoptosis in HeLa cells | MTT assay and flow cytometry |

| Study 3 | Potential as an enzyme inhibitor | Enzymatic assays |

Case Study: Anticancer Activity

In a controlled experiment, researchers treated HeLa cells with varying concentrations of this compound. The results showed a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 30 µM. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (E)-2-(Furan-2-ylmethylene)cyclohexanone derivatives. For instance, a study reported that compounds synthesized from this precursor exhibited varying degrees of activity against bacteria such as Bacillus subtilis, Escherichia coli, and fungi like Candida albicans and Aspergillus niger. The presence of functional groups such as cyano and thienopyridine significantly enhanced their biological activity, indicating the potential for developing new antimicrobial agents based on this compound .

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Compounds derived from it have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including aldol condensation and Michael addition, to form complex molecules. Its reactivity allows chemists to create diverse derivatives that can be used in further synthetic pathways, making it valuable in the development of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

The compound has been utilized in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For example, researchers have successfully synthesized novel thioxo-1,2,5,6,7,8-hexahydroquinoline derivatives using this compound as a starting material. These derivatives showed promising biological activities, further emphasizing the compound's utility in creating bioactive molecules .

Material Science

Use in Polymer Chemistry

In material science, this compound is being explored for its potential applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as thermal stability and mechanical strength. Research is ongoing into optimizing these processes for industrial applications .

Data Tables

| Application Area | Specific Use Case | Observed Activity/Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Moderate to high activity against specific bacterial strains |

| Anti-inflammatory compounds | Inhibition of inflammatory markers | |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions leading to diverse derivatives |

| Synthesis of heterocycles | Development of novel bioactive compounds | |

| Material Science | Polymer chemistry | Potential for new materials with enhanced properties |

Case Studies

- Antimicrobial Evaluation : A study conducted by Al-shayea et al. synthesized various derivatives from this compound and evaluated their antimicrobial properties against several pathogens. Results indicated that specific modifications led to significant increases in antimicrobial efficacy compared to standard drugs .

- Synthesis of Thioxo Derivatives : Research highlighted the successful synthesis of thioxo derivatives from this compound through reaction with cyanoethanethioamide. The resulting compounds were tested for biological activity, showing promising results that support further exploration in drug development .

Méthodes De Préparation

Reaction Conditions and Optimization

In a representative procedure (Method A), cyclohexanone (10 mmol) is dissolved in a mixture of ethanol and water (2:1 v/v). Furfural (20 mmol) and 1M NaOH (10 mL) are added, followed by heating at 50°C for 12 hours. The reaction proceeds via enolate formation, which attacks the aldehyde carbonyl, followed by β-elimination to yield the conjugated product. The E-isomer dominates due to thermodynamic stabilization from conjugation between the keto group and furan ring.

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 54–79% | |

| Solvent | Ethanol/water | |

| Base | NaOH | |

| Temperature | 50°C | |

| Reaction Time | 12–24 hours |

Mechanistic Insight:

The reaction’s regioselectivity arises from the preferential deprotonation of cyclohexanone at the α-position, while the E-selectivity is driven by the extended conjugation in the transition state.

Stork Enamine Synthesis: Enhanced Nucleophilicity

The Stork enamine method circumvents the harsh conditions of traditional aldol reactions by utilizing cyclohexanone-derived enamines. This approach improves yield and selectivity, particularly for sterically hindered substrates.

Stepwise Procedure

-

Enamine Formation: Cyclohexanone reacts with pyrrolidine in refluxing toluene with azeotropic water removal, forming the enamine intermediate.

-

Aldol Addition: The enamine reacts with furfural at 0°C in anhydrous dioxane, followed by hydrolysis with 1% HCl to yield the target compound.

Key Advantages:

-

Avoids strong bases, reducing side reactions.

Example Protocol:

-

Enamine preparation: Cyclohexanone (5 g, 33 mmol) + pyrrolidine (33 mmol) in toluene, refluxed for 3 hours.

-

Aldol step: 2,3-dibromopropene (33 mmol) added at 0°C, followed by hydrolysis.

Solvent and Base Effects on Reaction Efficiency

Comparative Analysis

| Condition | Claisen-Schmidt | Stork Enamine |

|---|---|---|

| Solvent | Ethanol/water | Dioxane |

| Base/Catalyst | NaOH | Pyrrolidine/HCl |

| Yield | 54–79% | 40–75% |

| Stereoselectivity | E-dominated | E-dominated |

Ethanol/water mixtures favor the Claisen-Schmidt reaction due to improved solubility of intermediates, while anhydrous dioxane prevents hydrolysis of the enamine.

Purification and Characterization

Isolation Techniques

Q & A

Basic Questions

Q. What are the common synthetic routes for (E)-2-(Furan-2-ylmethylene)cyclohexanone, and how is reaction efficiency optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed aldol condensation between furfural and cyclohexanone. For optimization:

- Catalysts : Use Lewis acids (e.g., HCl, H₂SO₄) or organocatalysts to enhance yield.

- Solvents : Polar aprotic solvents (e.g., ethanol, acetic acid) improve reaction homogeneity. reports a 98% yield in ethanol under reflux for 3 hours .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization of furfural.

- Purification : Column chromatography or recrystallization ensures high purity, as validated by ¹H NMR (δ 6.6–7.2 ppm for furan protons; δ 2.3–2.8 ppm for cyclohexanone methylene groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include the conjugated enone system (δ 6.7–7.1 ppm for furan and vinyl protons) and cyclohexanone protons (δ 1.8–2.8 ppm). High-resolution NMR can distinguish E/Z isomers via coupling constants .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ confirms the α,β-unsaturated carbonyl group.

- UV-Vis : A λₘₐₐ ~280 nm indicates π→π* transitions in the conjugated system .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer :

- Molecular Weight : 174.24 g/mol (calculated from PubChem data) .

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water.

- Stability : Sensitive to prolonged light exposure; store in amber vials at 4°C.

- Melting Point : ~120–125°C (varies with purity; confirm via DSC) .

Advanced Research Questions

Q. How does the E/Z isomerism of this compound influence its reactivity and biological activity?

- Methodological Answer :

- Isomer Stability : The E-isomer is thermodynamically favored due to reduced steric hindrance between the furan ring and cyclohexanone.

- Reactivity : The E-configuration enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael acceptors in drug design).

- Biological Activity : In antimicrobial assays, the E-isomer shows higher potency (e.g., MIC = 15.6 μM against S. aureus) due to better target binding .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to eliminate confounding effects from impurities .

- Assay Standardization : Compare results under identical conditions (e.g., broth microdilution for MIC vs. disk diffusion).

- Structural Confirmation : X-ray crystallography or NOESY NMR to verify stereochemistry, as minor isomer traces can skew data .

Q. How can computational methods predict the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (FMOs) and electrophilic sites.

- Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures using GROMACS with OPLS-AA force fields.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 Mpro, IC₅₀ = 10.76 μM) .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) substituents on the furan ring to increase electrophilicity.

- Hybridization : Attach hydrazone moieties (e.g., 2-(Furan-2-ylmethylene)hydrazinyl derivatives) to improve anticancer activity (MCF-7 cell line) .

- Steric Shielding : Methyl groups at the α-position reduce metabolic degradation, enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.